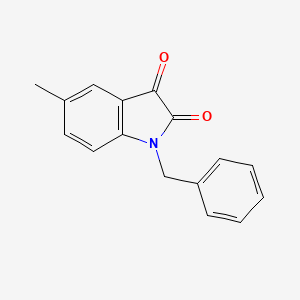
N-(3-ethoxyphenyl)-4-(1-pyrrolidinylmethyl)benzamide
Vue d'ensemble
Description
N-(3-ethoxyphenyl)-4-(1-pyrrolidinylmethyl)benzamide, commonly known as EPPB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPB belongs to the class of benzamides and is a selective antagonist of the dopamine D3 receptor.
Mécanisme D'action
EPPB exerts its pharmacological effects by selectively blocking the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical dopamine pathways. By blocking this receptor, EPPB reduces the release of dopamine in these pathways, which is thought to be responsible for its therapeutic effects in addiction and schizophrenia. Additionally, EPPB has been shown to have a high affinity for the sigma-1 receptor, which is involved in modulating neurotransmitter release and may contribute to its neuroprotective effects in Parkinson's disease.
Biochemical and Physiological Effects
EPPB has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its effects on dopamine release, EPPB has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of dopamine and other neurotransmitters. This may contribute to its neuroprotective effects in Parkinson's disease. Additionally, EPPB has been found to modulate the activity of several other neurotransmitter systems, including glutamate, GABA, and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of EPPB for lab experiments is its selectivity for the dopamine D3 receptor, which allows researchers to study the specific effects of blocking this receptor without affecting other dopamine receptors. Additionally, EPPB has been shown to have a good safety profile in preclinical studies, with no significant adverse effects reported at therapeutic doses. However, one limitation of EPPB is its relatively low potency, which may require higher doses for therapeutic effects.
Orientations Futures
There are several potential future directions for research on EPPB. One area of interest is the development of more potent analogs of EPPB that may have greater therapeutic efficacy. Additionally, further studies are needed to determine the optimal dosing and administration regimens for EPPB in different therapeutic applications. Finally, more research is needed to better understand the biochemical and physiological effects of EPPB on different neurotransmitter systems, which may provide insights into its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
EPPB has been extensively studied for its potential therapeutic applications, particularly in the treatment of drug addiction, schizophrenia, and Parkinson's disease. In preclinical studies, EPPB has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a promising candidate for the treatment of substance abuse disorders. Additionally, EPPB has been found to have antipsychotic effects in animal models of schizophrenia, indicating that it may be a potential alternative to traditional antipsychotic medications. Furthermore, EPPB has been shown to improve motor function in animal models of Parkinson's disease, suggesting that it may have neuroprotective properties.
Propriétés
IUPAC Name |
N-(3-ethoxyphenyl)-4-(pyrrolidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-24-19-7-5-6-18(14-19)21-20(23)17-10-8-16(9-11-17)15-22-12-3-4-13-22/h5-11,14H,2-4,12-13,15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPMTOFNIJDVJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxyphenyl)-4-(pyrrolidin-1-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methylphenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4741132.png)
![4-{[(2-hydroxy-2-phenylethyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4741157.png)

![N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide](/img/structure/B4741170.png)
![1-(4-ethylphenyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4741185.png)



![N-(2-methoxy-5-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4741206.png)

![2-[(4-chlorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide](/img/structure/B4741232.png)
![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4741235.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4741236.png)
![5-[4-(dimethylamino)benzylidene]-2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4741241.png)